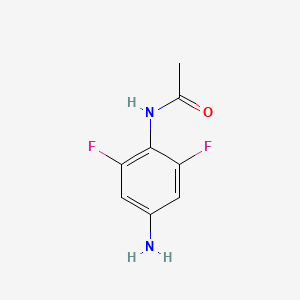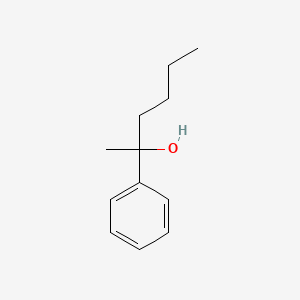
2-Hexanol, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanol, 2-phenyl- is an organic compound belonging to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also bears a phenyl group (C6H5). This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexanol, 2-phenyl- can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-hexanone. The reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran. The reaction is followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
In industrial settings, the production of 2-Hexanol, 2-phenyl- often involves the catalytic hydrogenation of 2-phenyl-2-hexanone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction of the carbonyl group to a hydroxyl group.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexanol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-phenyl-2-hexanone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to form the corresponding alkane, 2-phenylhexane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 2-phenyl-2-hexanone
Reduction: 2-phenylhexane
Substitution: 2-phenyl-2-chlorohexane, 2-phenyl-2-bromohexane
Wissenschaftliche Forschungsanwendungen
2-Hexanol, 2-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hexanol, 2-phenyl- involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-Hexanol, 2-phenyl- can be compared with other similar compounds, such as:
2-Phenyl-2-butanol: Similar structure but with a shorter carbon chain.
2-Phenyl-2-pentanol: Similar structure but with a different carbon chain length.
2-Phenyl-2-octanol: Similar structure but with a longer carbon chain.
Uniqueness
The uniqueness of 2-Hexanol, 2-phenyl- lies in its specific combination of a phenyl group and a secondary hydroxyl group on a hexane chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
4396-98-9 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-phenylhexan-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-4-10-12(2,13)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
HANZCFMKZJDWMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


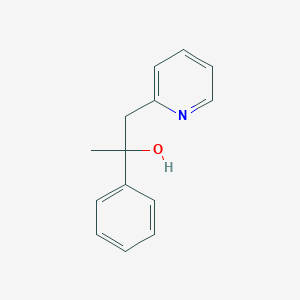
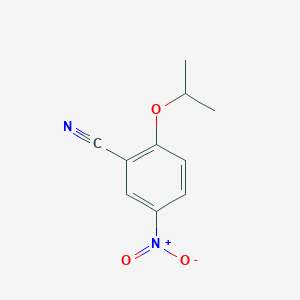

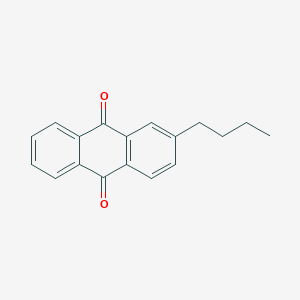
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
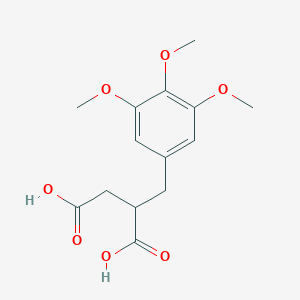
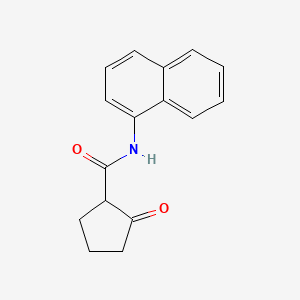
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
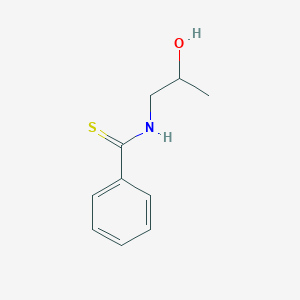
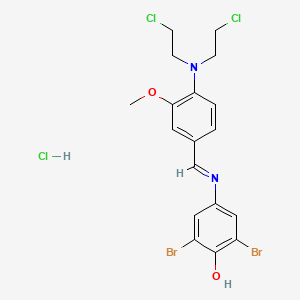
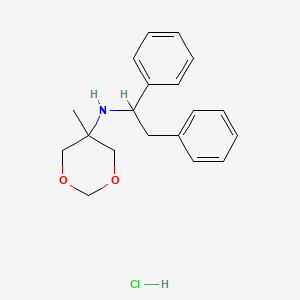
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
